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molecular formula C12H12O3S B8304197 Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate

Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate

Cat. No. B8304197
M. Wt: 236.29 g/mol
InChI Key: SSZZXFYMVSXHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058276B2

Procedure details

306 g Polyphosphoric acid (Riedel-de-Haen 04101) are heated up to 70° C. Then 250 ml chlorobenzene are added, followed by a solution of 50.5 g (0.2 Mol) of crude 3-(3-methoxy-phenylsulfanyl)-2-oxo-propionic acid ethyl ester in 280 ml chlorobenzene. The mixture is heated up to 112° C. for 4 h. From the resulting 2-phasic hot mixture, the yellow-brownish upper layer is sucked off. The black lower phase is extracted by 3 portions of 250 ml boiling toluene. The upper layer and the 3 toluene extracts are combined and concentrated in vacuo (→crude 1). The residue from the black lower phase is hydrolysed in 7 l water. Extraction with 2 portions of CH2Cl2 gives more material (→crude 2). Both batches (crude 1 & 2) are combined and diluted with CH2Cl2, water and sat. NaHCO3. The aq. phase is separed off and extracted twice with CH2Cl2. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; hexane/CH2Cl2 9:1→7:3→1:1) and crystallization from hexane at −20° C. gives the title compound: m.p.: 68-69° C.; TLC(hexane/acetone 4:1): Rf=0.47.
[Compound]
Name
Polyphosphoric acid
Quantity
306 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5](=O)[CH2:6][S:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)[CH3:2]>ClC1C=CC=CC=1.C(Cl)Cl.O.C([O-])(O)=O.[Na+]>[CH2:1]([O:3][C:4]([C:5]1[C:13]2[CH:12]=[CH:11][C:10]([O:14][CH3:15])=[CH:9][C:8]=2[S:7][CH:6]=1)=[O:17])[CH3:2] |f:4.5|

Inputs

Step One
Name
Polyphosphoric acid
Quantity
306 g
Type
reactant
Smiles
Step Two
Name
Quantity
50.5 g
Type
reactant
Smiles
C(C)OC(C(CSC1=CC(=CC=C1)OC)=O)=O
Step Three
Name
Quantity
280 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The black lower phase is extracted by 3 portions of 250 ml
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (→crude 1)
EXTRACTION
Type
EXTRACTION
Details
Extraction with 2 portions of CH2Cl2
CUSTOM
Type
CUSTOM
Details
gives more material (→crude 2)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
WASH
Type
WASH
Details
The organic layers are washed twice with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Column chromatography (SiO2; hexane/CH2Cl2 9:1→7:3→1:1) and crystallization from hexane at −20° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C2=C(SC1)C=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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